4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is a boron-containing compound known for its unique chemical properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a dioxaborolane ring with tetramethyl and trifluoropropenyl groups, making it a versatile reagent in chemical reactions.
Mechanism of Action
Target of Action
Trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organic groups that participate in the SM coupling reaction .
Mode of Action
In the SM coupling reaction, trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester are primarily related to carbon-carbon bond formation . The downstream effects of these pathways include the synthesis of a broad array of diverse molecules with high enantioselectivity .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , which suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for its use in chemical reactions.
Result of Action
The result of the action of trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This leads to the synthesis of a wide range of chemically differentiated fragments . These fragments can be further used in the synthesis of diverse molecules with high enantioselectivity .
Action Environment
The action of trans-3,3,3-Trifluoropropen-1-ylboronic acid pinacol ester is influenced by the reaction conditions. The SM coupling reaction, for instance, requires exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting that it may have a minimal impact on the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with trifluoropropene under specific conditions. The reaction is usually catalyzed by transition metals such as palladium or copper . The process requires careful control of temperature and pressure to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification techniques such as distillation and crystallization ensures the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Hydroboration: Addition of boron to alkenes and alkynes.
Borylation: Introduction of boron into organic molecules.
Coupling Reactions: Formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as palladium chloride and copper iodide. The reactions are typically carried out under inert atmospheres to prevent oxidation and other side reactions .
Major Products Formed
The major products formed from these reactions include various boron-containing organic compounds, which can be further utilized in organic synthesis and material science .
Scientific Research Applications
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Employed in the development of boron-containing drugs and biomolecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: A simpler boron-containing compound used in similar hydroboration and borylation reactions.
Bis(pinacolato)diboron: Another boron reagent used in organic synthesis for the formation of boron-carbon bonds.
Uniqueness
4,4,5,5-tetramethyl-2-[(1e)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane is unique due to its trifluoropropenyl group, which imparts distinct reactivity and stability compared to other boron-containing compounds. This makes it particularly useful in reactions requiring high selectivity and efficiency[9][9].
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-3,3,3-trifluoroprop-1-enyl]-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BF3O2/c1-7(2)8(3,4)15-10(14-7)6-5-9(11,12)13/h5-6H,1-4H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQJLEDIJPQESE-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2130860-50-1 | |
Record name | 4,4,5,5-tetramethyl-2-[(1E)-3,3,3-trifluoroprop-1-en-1-yl]-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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